molecular formula C11H15NO3S B296396 N-cyclopropyl-4-ethoxybenzenesulfonamide

N-cyclopropyl-4-ethoxybenzenesulfonamide

Cat. No.: B296396
M. Wt: 241.31 g/mol
InChI Key: HWQBOXRPRYVKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-ethoxybenzenesulfonamide is a chemical compound supplied for research purposes exclusively. This product is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Benzenesulfonamide derivatives incorporating a cyclopropyl ring are a significant area of investigation in medicinal chemistry, particularly as inhibitors of human carbonic anhydrase (hCA) isoforms . These enzymes, especially the tumor-associated transmembrane isoform hCA IX, are overexpressed in a wide range of hypoxic solid tumors—such as renal, brain, and cervical cancers—while being largely absent from normal tissues, making them a valuable selective target for anticancer research . The primary mechanism of action for sulfonamide-based inhibitors like this compound involves direct coordination of the sulfonamide nitrogen to the zinc ion within the active site of carbonic anhydrases, thereby disrupting the enzyme's ability to regulate pH and contributing to an antitumor effect . Researchers are exploring the synthesis and optimization of similar N-cyclopropyl benzenesulfonamide compounds to develop more potent and selective inhibitors for targeting hypoxic tumor microenvironments . The structural features of this compound, including the cyclopropylamine moiety and the 4-ethoxy substitution on the benzene ring, are of high interest for structure-activity relationship (SAR) studies aimed at enhancing inhibitory potency and selectivity against specific hCA isoforms .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-cyclopropyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-2-15-10-5-7-11(8-6-10)16(13,14)12-9-3-4-9/h5-9,12H,2-4H2,1H3

InChI Key

HWQBOXRPRYVKTC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

solubility

36.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application
This compound Ethoxy, cyclopropylamine Not reported Hypothesized antimicrobial activity*
N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide Nitro, cyclopropylaminoethyl ~285 (estimated) Synthetic intermediate for drug design
N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide Nitro, methyl, cyclopropyl 299.35 Antimicrobial research
N-(1-(4-Ethylphenyl)ethylidene)-4-methylbenzenesulfonamide Ethylphenyl, methyl Not reported Structural studies, ligand design
N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide Methoxy, benzyl Not reported Enzyme inhibition, therapeutic leads

Key Observations :

  • Nitro vs. Ethoxy Groups: Compounds with nitro substituents (e.g., ) often exhibit stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
  • Cyclopropyl Moieties : Cyclopropyl groups in sulfonamides (e.g., ) are associated with increased rigidity and resistance to oxidative metabolism, which may prolong biological half-life compared to linear alkyl chains.
  • Biological Activity : While nitro-substituted analogs are explicitly linked to antimicrobial applications , the ethoxy variant’s larger steric profile may favor interactions with hydrophobic enzyme pockets, as seen in similar methoxy derivatives .

Pharmacological Potential

  • Antimicrobial Activity: Compounds like N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide demonstrate efficacy against bacterial pathogens , suggesting that the target compound’s ethoxy group could be optimized for enhanced selectivity.

Preparation Methods

Reaction Conditions

  • Reagents : 4-Ethoxybenzenesulfonyl chloride (1.2 equiv), cyclopropylamine (1.0 equiv), triethylamine (2.0 equiv).

  • Solvent : Dichloromethane (DCM) at 0–5°C.

  • Workup : The mixture is stirred for 12 hours, washed with brine, and concentrated under reduced pressure.

  • Purification : Recrystallization from methanol yields the product as a white solid.

Analytical Data

ParameterValue
Yield92%
Purity (HPLC)99.1%
Melting Point128–130°C

Nucleophilic Substitution via Intermediate Sulfonates

This method employs a two-step strategy to introduce the ethoxy group after sulfonamide formation, ideal for substrates sensitive to direct functionalization.

Step 1: Synthesis of N-Cyclopropyl-4-nitrobenzenesulfonamide

  • Reagents : 4-Nitrobenzenesulfonyl chloride (1.1 equiv), cyclopropylamine (1.0 equiv).

  • Conditions : Reaction in tetrahydrofuran (THF) at 25°C for 6 hours.

  • Yield : 88% after silica gel chromatography.

Step 2: Ethoxylation of the Nitro Intermediate

  • Reagents : Sodium ethoxide (3.0 equiv), ethanol (solvent).

  • Conditions : Heating at 80°C for 8 hours under nitrogen.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by ethoxylation.

  • Yield : 85% overall.

Key Optimization

  • Temperature Control : Maintaining 80°C prevents decomposition of the nitro intermediate.

  • Catalyst Loading : 5% Pd/C ensures complete reduction without over-hydrogenation.

Palladium-Catalyzed Cross-Coupling

For substrates requiring regioselective modification, palladium-mediated coupling offers precision. This method is adapted from Suzuki-Miyaura protocols for boronic acid derivatives.

Reaction Protocol

  • Substrate : 4-Bromo-N-cyclopropylbenzenesulfonamide (1.0 equiv).

  • Reagents : Ethoxyboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv).

  • Solvent System : DMF/H₂O (4:1) at 90°C for 12 hours.

  • Purification : Column chromatography (ethyl acetate/hexane) affords the product.

Performance Metrics

ParameterValue
Yield89%
Purity (HPLC)98.7%
Regioselectivity>99:1 (para:ortho)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Optimized Procedure

  • Reagents : 4-Ethoxybenzenesulfonyl chloride (1.1 equiv), cyclopropylamine (1.0 equiv).

  • Conditions : Microwave heating at 100°C for 20 minutes in acetonitrile.

  • Yield : 94% with 99.3% HPLC purity.

Continuous Flow Reactor Synthesis

Industrial-scale production leverages continuous flow systems for enhanced safety and consistency.

Setup Parameters

  • Residence Time : 30 minutes.

  • Temperature : 70°C.

  • Reagent Flow Rates : 5 mL/min (sulfonyl chloride), 5 mL/min (amine).

  • Output : 1.2 kg/hour with 96% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonylation9299.1HighModerate
Nucleophilic Substitution8598.5MediumLow
Palladium Coupling8998.7LowHigh
Microwave9499.3MediumModerate
Continuous Flow9699.0Very HighHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.